molecular formula C19H11F6N3O B2791831 8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine CAS No. 439093-80-8

8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine

Cat. No.: B2791831
CAS No.: 439093-80-8
M. Wt: 411.307
InChI Key: GNMSBZKTNHGQSC-UHFFFAOYSA-N
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Description

8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine is a heterocyclic compound featuring a fused imidazo[1,2-a][1,8]naphthyridine core substituted with two trifluoromethyl groups at positions 2 and 4, and a 4-methoxyphenyl group at position 6. This structural motif is associated with diverse biological activities, including antiviral and interferon (IFN)-modulating properties.

Properties

IUPAC Name

8-(4-methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F6N3O/c1-29-11-4-2-10(3-5-11)14-9-28-16(26-14)7-6-12-13(18(20,21)22)8-15(19(23,24)25)27-17(12)28/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMSBZKTNHGQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=N2)C=CC4=C3N=C(C=C4C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit potent anti-hcv activity, suggesting that this compound may also target proteins involved in the HCV life cycle.

Biochemical Pathways

Given its potential anti-hcv activity, it can be inferred that it may interfere with the viral replication pathways of HCV.

Result of Action

Similar compounds have shown promising anti-hcv activities, suggesting that this compound may also exhibit similar effects.

Biological Activity

8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine (CAS No. 439093-80-8) is a compound that belongs to the class of naphthyridine derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential pharmacological applications.

The molecular formula of the compound is C19H11F6N3OC_{19}H_{11}F_6N_3O, with a molar mass of 411.3 g/mol. It features a complex structure that includes both trifluoromethyl and methoxy substituents, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC19H11F6N3O
Molar Mass411.3 g/mol
Boiling Point436.9 ± 45.0 °C (predicted)
Density1.47 ± 0.1 g/cm³ (predicted)
pKa1.33 ± 0.50 (predicted)

Biological Activity Overview

Research indicates that naphthyridine derivatives exhibit a range of biological activities including:

  • Anticancer : Naphthyridines have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antimicrobial : They possess antimicrobial properties against different pathogens.
  • Neuroprotective : Some derivatives exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative diseases.
  • Immunomodulatory : Naphthyridines can modulate immune responses, indicating potential applications in autoimmune diseases.

Anticancer Activity

A study highlighted the anticancer potential of naphthyridine derivatives, demonstrating that certain analogs could inhibit the growth of non-small cell lung cancer (NSCLC) cells. For instance, compounds similar to 8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine were tested for their cytotoxic effects against various cancer cell lines:

  • HeLa Cells : IC50 values ranged from 10.47 to 15.03 μg/mL.
  • NSCLC Models : In vivo studies showed significant tumor reduction in xenograft models when treated with naphthyridine derivatives.

Antimicrobial Properties

Research has also indicated that naphthyridine compounds exhibit broad-spectrum antimicrobial activity. A comparative study assessed the effectiveness of several derivatives against bacterial strains such as E. coli and S. aureus, revealing promising results for the compound under discussion.

Neuroprotective Effects

In another investigation focused on neurodegenerative disorders, researchers evaluated the neuroprotective effects of naphthyridine derivatives on neuronal cell cultures exposed to oxidative stress. The results indicated that certain derivatives could significantly reduce neuronal apoptosis and improve cell viability.

The mechanisms underlying the biological activities of naphthyridine derivatives often involve:

  • DNA Intercalation : Some compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Many naphthyridines act as inhibitors of key enzymes involved in cancer progression or microbial metabolism.
  • Reactive Oxygen Species (ROS) Modulation : They can modulate ROS levels within cells, influencing apoptosis and survival pathways.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The imidazo[1,2-a][1,8]naphthyridine scaffold is highly modular, with substitutions at positions 2, 4, and 8 significantly influencing physicochemical and biological properties. Key analogs include:

Compound Substituents CAS No. Molecular Formula Molecular Weight Key References
8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine 8: 4-Methoxyphenyl; 2,4: CF₃ Not explicitly provided C₁₈H₁₁F₆N₃O (inferred) ~423.3 (calculated)
RO8191 (8-(1,3,4-oxadiazol-2-yl)-2,4-bis(trifluoromethyl) analog) 8: 1,3,4-Oxadiazol-2-yl; 2,4: CF₃ 691868-88-9 C₁₄H₅F₆N₅O 373.21
8-(4-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine 8: 4-Fluorophenyl; 2,4: CF₃ 691868-91-4 C₁₈H₈F₇N₃ 399.27
8-(3-Ethylsulfonyl-2-pyridyl)-2,4-bis(trifluoromethyl) analog (Compound I.54) 8: 3-Ethylsulfonyl-2-pyridyl; 2,4: CF₃ Not provided C₁₉H₁₂F₆N₄O₂S 498.38

Key Observations :

  • Substituent Effects on Solubility : RO8191 exhibits poor aqueous solubility (≤0.1 mg/mL in DMSO), while the 8-carboxylic acid derivative (precursor to amides) shows improved solubility due to ionizable groups .
  • Bioactivity :
    • RO8191 acts as an IFN-α receptor agonist, inhibiting HCV replication via IFN-stimulated gene induction .
    • 8-Fluorophenyl analogs may exhibit altered receptor binding due to electron-withdrawing effects compared to methoxy groups .
    • Pyridyl and sulfonyl substitutions (e.g., Compound I.54) enhance metabolic stability but require optimization for potency .

Pharmacological and Physicochemical Properties

Property 8-(4-Methoxyphenyl) Analog RO8191 8-Fluorophenyl Analog Compound I.54
Aqueous Solubility Moderate (inferred) ≤0.1 mg/mL (DMSO) Low Not reported
Bioactivity (IC₅₀) Not available 0.5–1.0 μM (anti-HCV) Not reported 0.2–0.5 μM (enzyme assays)
Mechanism Potential IFN modulation IFN-α receptor agonist Unknown Kinase inhibition
Thermal Stability High (crystalline solid) Stable at 2–8°C High Moderate

Insights :

  • Electron-donating methoxy groups may enhance membrane permeability compared to fluorine .
  • RO8191’s oxadiazole ring contributes to receptor selectivity but limits solubility .

Q & A

Q. What are the established synthetic routes for 8-(4-methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting from 1,8-naphthyridine precursors. Key steps include:

  • Cyclization : Reacting 7-amino-2,4-bis(trifluoromethyl)-1,8-naphthyridine with bromo-ethanone derivatives (e.g., 2-bromo-1-(3-fluoro-2-pyridyl)ethanone) under reflux in tert-butanol, followed by purification via reversed-phase column chromatography .
  • Substitution : Introducing the 4-methoxyphenyl group via Suzuki coupling or nucleophilic aromatic substitution, optimizing solvent (DMF or ethanol) and temperature (20–25°C) to minimize side products .
    Yields range from 18% to 83%, depending on the steric and electronic effects of substituents and the efficiency of purification methods .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm substituent positions, particularly distinguishing trifluoromethyl groups (δ120125\delta \sim120-125 ppm for 13^13C) and methoxyphenyl protons (δ3.8\delta \sim3.8 ppm for OCH3_3) .
  • X-ray Diffraction : Resolves planar geometry of the imidazo[1,8]naphthyridine core, with RMS deviations <0.05 Å, and confirms intermolecular interactions (e.g., C–H···N hydrogen bonds) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ 400.8 for intermediates) .

Q. What in vitro biological activities have been reported for this compound?

Methodological Answer:

  • Antiviral Activity : Analogous imidazo[1,8]naphthyridines (e.g., RO8191) bind to interferon receptors, inducing antiviral genes in HCV models .
  • Anti-inflammatory Effects : Derivatives show inhibition of COX-2 and TNF-α in macrophage assays, with IC50_{50} values <10 µM .
  • Antiproliferative Activity : Structural analogs exhibit cytotoxicity against MCF7 cells (IC50_{50} ~5–20 µM) via topoisomerase I inhibition .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl vs. methoxy groups) impact biological activity and pharmacokinetics?

Methodological Answer:

  • Trifluoromethyl Groups : Enhance metabolic stability and membrane permeability due to lipophilicity (LogP ~2.5–3.0) but may reduce solubility .
  • Methoxyphenyl Substituents : Improve receptor binding affinity (e.g., for IFN receptors) via π-π stacking but increase susceptibility to oxidative metabolism .
  • SAR Studies : Replace the 4-methoxyphenyl group with heteroaryl rings (e.g., pyridyl) to balance potency and toxicity .

Q. How can conflicting data on biological activity across studies be reconciled?

Methodological Answer:

  • Assay Variability : Differences in cell lines (e.g., primary hepatocytes vs. cancer cells) and endpoint measurements (e.g., gene expression vs. viability assays) can lead to discrepancies .
  • Metabolic Stability : Rapid degradation in certain media (e.g., serum-containing vs. serum-free) may understate efficacy. Use LC-MS to monitor compound stability during assays .
  • Off-Target Effects : Screen against unrelated targets (e.g., kinase panels) to identify confounding interactions .

Q. What are the methodological challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

  • Low Yields in Multi-Step Reactions : Optimize microwave-assisted synthesis (e.g., 80°C, 1–2 hours) to improve efficiency (yields >70%) and reduce purification steps .
  • Purification : Replace column chromatography with recrystallization (ethanol/water mixtures) for cost-effective scale-up .
  • Intermediate Stability : Store bromo-ethanone intermediates at -20°C under inert gas to prevent decomposition .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with IFN receptors, focusing on hydrophobic pockets accommodating trifluoromethyl groups .
  • QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with anti-inflammatory IC50_{50} to prioritize synthetic targets .
  • MD Simulations : Predict metabolic pathways (e.g., CYP3A4-mediated oxidation of methoxyphenyl) to mitigate rapid clearance .

Q. What in vivo models are suitable for evaluating neuroprotective or antiviral efficacy?

Methodological Answer:

  • Prion Disease Models : Administer compounds via intracerebral injection in rodents and monitor prion protein aggregation via immunohistochemistry .
  • HCV Infection Models : Use humanized liver mice to assess viral load reduction (qRT-PCR) and liver histopathology post-treatment .
  • PK/PD Studies : Measure brain penetration (BBB permeability ≥0.5) using LC-MS/MS of plasma and cerebrospinal fluid .

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